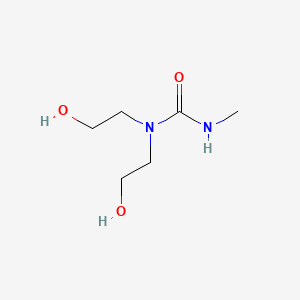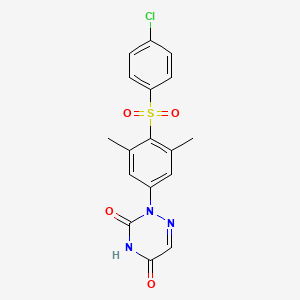![molecular formula C6H16N2S B14675996 4-[(2-Aminoethyl)sulfanyl]butan-1-amine CAS No. 36781-19-8](/img/structure/B14675996.png)
4-[(2-Aminoethyl)sulfanyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Aminoethyl)sulfanyl]butan-1-amine is an organic compound with the molecular formula C6H16N2S. It is a primary amine with a sulfanyl group attached to the butane chain. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)sulfanyl]butan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-chlorobutan-1-amine with 2-aminoethanethiol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chlorobutan-1-amine and 2-aminoethanethiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to reflux for several hours.
Product Isolation: The product is then isolated by extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Aminoethyl)sulfanyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Secondary and tertiary amines.
Applications De Recherche Scientifique
4-[(2-Aminoethyl)sulfanyl]butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-[(2-Aminoethyl)sulfanyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biochemical reactions. Its reactivity with various functional groups also enables it to participate in diverse chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2-Aminoethyl)thio]butan-1-amine: Similar structure but with a thioether group instead of a sulfanyl group.
4-[(2-Aminoethyl)oxy]butan-1-amine: Contains an ether linkage instead of a sulfanyl group.
4-[(2-Aminoethyl)amino]butan-1-amine: Features an additional amino group.
Uniqueness
4-[(2-Aminoethyl)sulfanyl]butan-1-amine is unique due to the presence of both amino and sulfanyl groups, which confer distinct reactivity and binding properties. This dual functionality makes it a valuable compound in synthetic chemistry and biochemical research.
Propriétés
Numéro CAS |
36781-19-8 |
|---|---|
Formule moléculaire |
C6H16N2S |
Poids moléculaire |
148.27 g/mol |
Nom IUPAC |
4-(2-aminoethylsulfanyl)butan-1-amine |
InChI |
InChI=1S/C6H16N2S/c7-3-1-2-5-9-6-4-8/h1-8H2 |
Clé InChI |
IHLKLOSDNDGKGZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCSCCN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


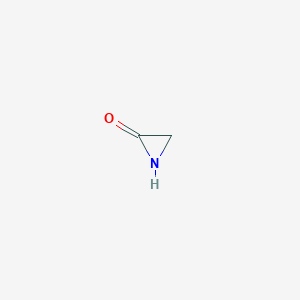

![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
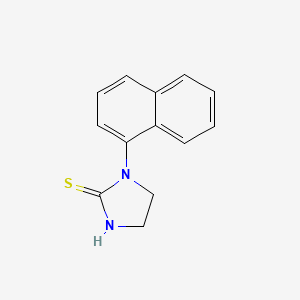
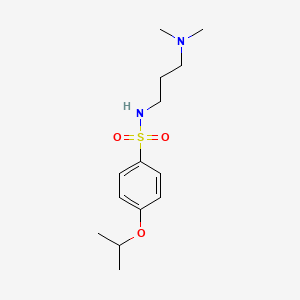
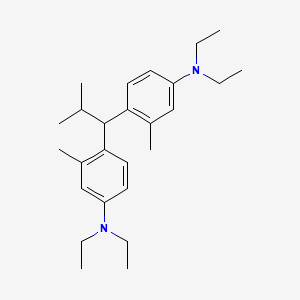
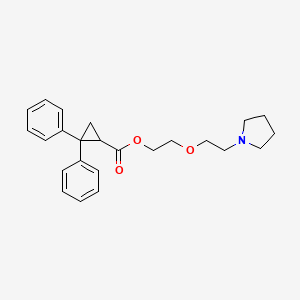
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)

![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
